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Compound of Interest

Compound Name: 3,5-Dibromophenol

Cat. No.: B1293799

Introduction

3,5-Dibromophenol is a versatile halogenated aromatic compound that serves as a crucial
building block in the synthesis of a wide array of biologically active molecules. Its unique
substitution pattern provides a scaffold for the development of novel therapeutic agents with
diverse pharmacological activities. This document provides detailed application notes and
protocols for researchers, scientists, and drug development professionals interested in
leveraging 3,5-dibromophenol and its derivatives in medicinal chemistry. The applications
span from the development of potent enzyme inhibitors to the discovery of novel anticancer
and antibacterial agents, many of which are inspired by naturally occurring marine products.

As a Precursor to Enzyme Inhibitors

Derivatives of 3,5-dibromophenol have been extensively explored as inhibitors of various
enzymes implicated in a range of diseases. The structural motif of 3,5-dibromophenol is often
found in compounds targeting enzymes such as carbonic anhydrases, acetylcholinesterase,
and protein tyrosine phosphatase 1B (PTP1B), as well as enzymes involved in carbohydrate
metabolism like a-glucosidase and a-amylase.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration
of carbon dioxide. Their inhibition has therapeutic applications in conditions like glaucoma and
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epilepsy. Novel bromophenol derivatives have shown potent inhibitory activity against human
carbonic anhydrase isoforms hCA | and hCA .

Quantitative Data: Carbonic Anhydrase Inhibition

Inhibition Constant
Compound Target Enzyme Reference

(Ki)

Novel Bromophenol

o hCA I 2.53+0.25nM [1]
Derivative 18
Novel Bromophenol

o hCAI 25.67 £ 4.58 nM [1]
Derivative 21
Novel Bromophenol

o hCA Il 1.63+0.11 nM [1]
Derivative 18
Novel Bromophenol

o hCAIl 15.05+1.07 nM [1]
Derivative 15
Acetazolamide

hCAI 36.2 mM [2]

(Standard)

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme
catalyzes the hydrolysis of 4-nitrophenyl acetate (p-NPA) to the colored product 4-nitrophenol,
monitored spectrophotometrically.

Materials:

Carbonic anhydrase (human, recombinant)

4-Nitrophenyl acetate (p-NPA)

Tris-HCI buffer (50 mM, pH 7.5)

Test compounds (dissolved in DMSO)
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Acetazolamide (positive control)
96-well microplate

Microplate reader

Procedure:

Prepare a 0.3 mg/mL stock solution of carbonic anhydrase in Tris-HCI buffer.

Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO.

In a 96-well plate, add 158 pL of Tris-HCI buffer to each well.

Add 2 pL of the test compound solution at various concentrations (or DMSO for control).
Add 20 pL of the enzyme solution to all wells except the blank.

Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor
interaction.

Initiate the reaction by adding 20 pL of the p-NPA substrate solution to all wells.
Immediately measure the absorbance at 400 nm in kinetic mode for 10-15 minutes.
The rate of reaction is determined from the linear portion of the absorbance vs. time plot.

Calculate the percentage of inhibition for each concentration of the test compound and
determine the ICso or Ki values.

Logical Workflow for Carbonic Anhydrase Inhibition Assay
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Workflow for Carbonic Anhydrase Inhibition Assay
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Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is

a therapeutic strategy for Alzheimer's disease. Novel bromophenol derivatives have

demonstrated significant AChE inhibitory activity.

Quantitative Data: Acetylcholinesterase Inhibition

Inhibition Constant

Compound Target Enzyme (K) Reference
i

Novel Bromophenol

o AChE 6.54+1.03nM
Derivative 21
Novel Bromophenol

AChE 7.92 +£1.38 nM

Derivative 18
Novel Bromophenol

o AChE 24.86 +5.30 nM
Derivative 15
Tacrine (Standard) AChE

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman’'s Method)

This colorimetric method measures the activity of AChE based on the reaction of thiocholine (a

product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis(2-nitrobenzoic acid)

(DTNB) to produce a yellow-colored product.

Materials:

Acetylthiocholine iodide (ATCI)

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

Phosphate buffer (0.1 M, pH 8.0)

Test compounds (dissolved in DMSO)

Acetylcholinesterase (AChE) from electric eel
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» 96-well microplate
e Microplate reader

Procedure:

Prepare a 10 mM DTNB solution and a 14 mM ATCI solution in phosphate buffer.
e Prepare a 1 U/mL AChE solution in phosphate buffer.

e In a 96-well plate, add 140 pL of phosphate buffer, 10 pL of AChE solution, 10 pL of DTNB
solution, and 10 pL of the test compound solution at various concentrations.

e Mix and pre-incubate the plate for 10 minutes at 25°C.
« Initiate the reaction by adding 10 uL of the ATCI solution to all wells.
o Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

o Calculate the rate of reaction and the percentage of inhibition for each compound
concentration to determine the ICso or Ki values.

Antidiabetic Enzyme Inhibitors

Bromophenol derivatives have shown potential as antidiabetic agents through the inhibition of
enzymes like a-glucosidase, a-amylase, and protein tyrosine phosphatase 1B (PTP1B).

Quantitative Data: Antidiabetic Enzyme Inhibition
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Compound

Target Enzyme

Inhibition Constant
(Ki) I ICso0

Reference

Novel Bromophenol

Derivative

a-Glucosidase

Ki:4.31+1.93 nM

Novel Bromophenol

a-Glucosidase

Ki: 44.14 + 2.19 nM

Derivative
HPN PTP1B ICso0: 0.63 pmol/L
BPN (Lead
PTP1B ICso0: 0.84 umol/L

Compound)
Bromophenol

o PTP1B ICso0: 0.68 pmol/L
Derivative 4g
Bromophenol

oo PTP1B ICso: 3.4 pmol/L
Derivative 1
Bromophenol

o PTP1B ICso: 2.8 umol/L
Derivative 3

Experimental Protocol: a-Glucosidase Inhibition Assay

This assay measures the inhibition of a-glucosidase activity by monitoring the release of p-

nitrophenol from the substrate p-nitrophenyl-a-D-glucopyranoside (pNPG).

Materials:

o-Glucosidase from Saccharomyces cerevisiae

p-Nitrophenyl-a-D-glucopyranoside (pNPG)

Phosphate buffer (50 mM, pH 6.8)

Test compounds (dissolved in DMSO)

Sodium carbonate (1 M)
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» 96-well microplate

e Microplate reader

Procedure:

Prepare a 2 U/mL solution of a-glucosidase in phosphate buffer.
e Prepare a 1 mM solution of pNPG in phosphate buffer.

e In a 96-well plate, pre-incubate 20 pL of the test compound solution with 20 pL of the a-
glucosidase solution for 5 minutes at 37°C.

e Initiate the reaction by adding 20 uL of the pNPG solution.
 Incubate the mixture at 37°C for 20 minutes.

o Stop the reaction by adding 50 pL of 1 M sodium carbonate.

» Measure the absorbance at 405 nm.

o Calculate the percentage of inhibition and determine the ICso values.
Experimental Protocol: a-Amylase Inhibition Assay

This assay determines the inhibitory effect on a-amylase by measuring the amount of starch
remaining after the enzymatic reaction.

Materials:

Porcine pancreatic a-amylase

Starch solution (1% wi/v)

Phosphate buffer (100 mM, pH 6.9)

3,5-Dinitrosalicylic acid (DNS) reagent

Test compounds (dissolved in DMSO)
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» 96-well microplate

e Microplate reader

Procedure:

Prepare a 0.15 U/mL solution of a-amylase in phosphate buffer.

e Pre-incubate 100 pL of the test compound solution with 100 pL of the a-amylase solution at
37°C for 7.2 minutes.

e Add 100 pL of starch solution and incubate at 37°C for 5.5 minutes.

o Stop the reaction by adding 200 pL of DNS reagent and boiling for 15.6 minutes.

o Cool the mixture and transfer 100 uL to a 96-well plate, diluted with 100 pL of water.
» Measure the absorbance at 540 nm.

o Calculate the percentage of inhibition and determine the I1Cso values.

Experimental Protocol: PTP1B Inhibition Assay

This colorimetric assay measures the inhibition of PTP1B by quantifying the dephosphorylation
of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.

Materials:

Recombinant human PTP1B

p-Nitrophenyl phosphate (pNPP)

Tris-HCI buffer (25 mM, pH 7.5) containing 1 mM EDTAand 1 mM DTT

Test compounds (dissolved in DMSO)

96-well microplate

Microplate reader
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Procedure:

Prepare a 1 pg/mL solution of PTP1B in Tris-HCI buffer.
e Prepare a 4 mM solution of pNPP in Tris-HCI buffer.

e In a 96-well plate, add 10 pL of the test compound solution, 20 pL of the PTP1B solution, and
130 pL of Tris-HCI buffer.

« Initiate the reaction by adding 40 uL of the pNPP solution.
 Incubate at 37°C for 10 minutes.

» Measure the absorbance at 405 nm.

o Calculate the percentage of inhibition and determine the I1Cso values.

In the Synthesis of Anticancer Agents

3,5-Dibromophenol serves as a key starting material for the synthesis of novel anticancer
agents. By incorporating this moiety into various heterocyclic scaffolds, such as indolin-2-ones,
researchers have developed compounds with potent cytotoxic activity against a range of
human cancer cell lines.

Quantitative Data: Anticancer Activity
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Compound

Cell Line

Assay

ICso

Reference

Compound 4g

A549, Bel7402,
HepG2, Hela,
HCT116

MTT

Potent Activity

Compound 4g

A549

MTT

Compound 4h

A549, Bel7402,
HepG2, Hela,
HCT116

MTT

Potent Activity

Compound 4i

A549, Bel7402,
HepG2, Hela,
HCT116

MTT

Potent Activity

Compound 5h

A549, Bel7402,
HepG2, Hela,
HCT116

MTT

Potent Activity

Compound 6d

A549, Bel7402,
HepG2, Hela,
HCT116

MTT

Potent Activity

Compound 7a

A549, Bel7402,
HepG2, Hela,
HCT116

MTT

Potent Activity

Compound 7b

A549, Bel7402,
HepG2, Hela,
HCT116

MTT

Potent Activity

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability. It is based on the
reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:
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e Human cancer cell lines (e.g., A549, HelLa, HepGZ2)

o Complete cell culture medium

e Test compounds (dissolved in DMSO)

e MTT solution (5 mg/mL in PBS)

 Solubilization buffer (e.g., DMSO or acidified isopropanol)

o 96-well cell culture plates

e CO:2 incubator

e Microplate reader

Procedure:

e Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

» Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

 After the incubation period, add 10 pL of MTT solution to each well and incubate for 4 hours
at 37°C.

» Remove the medium and add 100 pL of solubilization buffer to dissolve the formazan
crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the control (untreated cells) and
determine the ICso values.

Signaling Pathway: ROS-Mediated Apoptosis

Several bromophenol derivatives exert their anticancer effects by inducing the production of
reactive oxygen species (ROS), which in turn triggers apoptosis (programmed cell death).
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ROS-Mediated Apoptosis Pathway

Synthetic Workflow: Bromophenol-Indolin-2-one Hybrids

A common synthetic route to these anticancer agents involves a Knoevenagel condensation.
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Synthesis of Bromophenol-Indolin-2-one Hybrids
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Synthetic Workflow for Anticancer Hybrids

As Antibacterial Agents
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Marine natural products containing the 3,5-dibromophenol moiety have demonstrated potent
antibacterial activity. One notable example is 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-
dibromophenol, isolated from the sponge Phyllospongia papyracea.

Quantitative Data: Antibacterial Activity

Minimum Inhibitory

Compound Bacterial Strain .
Concentration (MIC)

2-(3',5'-dibromo-2'-
methoxyphenoxy)-3,5- Bacillus subtilis 1 pg/mL

dibromophenol

Staphylococcus aureus 1 pg/mL
Campylobacter jejuni 2 pg/mL
Pseudomonas aeruginosa 4 pg/mL
Streptococcus pneumoniae 8 pg/mL
Listeria monocytogenes 8 pg/mL

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an
antimicrobial agent.

Materials:

Bacterial strains

Mueller-Hinton Broth (MHB)

Test compound (dissolved in DMSO)

96-well microplate

Bacterial inoculum (adjusted to 0.5 McFarland standard)
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Procedure:

In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.

Inoculate each well with the bacterial suspension to a final concentration of 5 x 10> CFU/mL.

Include a positive control (bacteria without compound) and a negative control (broth only).

Incubate the plate at 37°C for 18-24 hours.

The MIC is the lowest concentration of the compound that completely inhibits visible
bacterial growth.

Conclusion

3,5-Dibromophenol is a privileged scaffold in medicinal chemistry, providing a foundation for
the development of a diverse range of therapeutic agents. Its presence in bioactive natural
products has inspired the synthesis of numerous derivatives with potent enzyme inhibitory,
anticancer, and antibacterial activities. The detailed protocols and quantitative data presented
herein offer a valuable resource for researchers aiming to explore the full potential of 3,5-
dibromophenol and its analogues in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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